molecular formula C13H10Cl2N2O5 B1357154 Niclosamide monohydrate CAS No. 73360-56-2

Niclosamide monohydrate

Cat. No.: B1357154
CAS No.: 73360-56-2
M. Wt: 345.13 g/mol
InChI Key: ZBXRPLQCPHTHLM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Niclosamide monohydrate primarily targets helminths, which are multicellular organisms that infect a large number of humans and cause a broad range of diseases . The drug is particularly effective against tapeworm infections, including Taenia saginata (Beef Tapeworm), Taenia solium (Pork Tapeworm), Diphyllobothrium latum (Fish Tapeworm), and Fasciolopsis buski (large intestinal fluke) .

Mode of Action

This compound interacts with its targets by inhibiting their metabolic processes. It is believed to work by inhibiting the enzyme cytochrome c oxidase in the mitochondria of tapeworm cells . This enzyme is responsible for the production of adenosine tri-phosphate (ATP), which is the primary energy source for cells . By blocking this enzyme, this compound disrupts the energy production of the helminths, leading to their death .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits glucose uptake, oxidative phosphorylation, and anaerobic metabolism in the tapeworm . This disturbance of crucial metabolic pathways prevents the creation of ATP, an essential molecule that supplies energy for metabolism . Additionally, this compound has been found to have effects on pathways related to inflammation and fibrosis .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its poor oral absorption due to its low solubility and metabolic instability . This limits its bioavailability and systemic treatment efficacy for cancer . A novel prodrug of this compound has been developed to improve its in vivo exposure and overcome these limitations .

Result of Action

The killed worms are then passed in the stool or sometimes destroyed in the intestine . At the cellular level, this compound neutralizes acidic membrane-bounded compartments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the extensive utilization and environmental pollution associated with this compound pose a potential hazard to both human health and the wellbeing of aquatic organisms .

Biochemical Analysis

Biochemical Properties

Niclosamide monohydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the vacuolar H±ATPase, an enzyme responsible for acidifying intracellular compartments. This compound acts as a proton carrier, neutralizing acidic endosomes and thereby inhibiting the replication of pH-dependent viruses . Additionally, it has been shown to downregulate androgen receptor variants in prostate cancer cells, highlighting its potential as an anticancer agent .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been found to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. This inhibition leads to reduced cancer cell growth and increased apoptosis . Furthermore, this compound’s ability to neutralize acidic compartments within cells impacts processes such as endocytosis and autophagy .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the vacuolar H±ATPase, preventing the acidification of endosomes and lysosomes. This action disrupts the intracellular trafficking and maturation of viruses, thereby exerting its antiviral effects . Additionally, this compound acts as a protonophore, facilitating the transport of protons across membranes and neutralizing acidic compartments. This unique mechanism distinguishes it from other endosomal pH neutralizing agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its efficacy over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Understanding the dosage thresholds and potential toxicities is crucial for optimizing its therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, particularly in pathways related to energy metabolism. For example, this compound has been shown to inhibit oxidative phosphorylation, leading to reduced ATP production and increased glycolysis . These metabolic alterations contribute to its anticancer and antiviral effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in acidic compartments, such as endosomes and lysosomes, where it exerts its primary effects . The localization and accumulation of this compound are essential for its therapeutic efficacy, as they determine its interaction with target biomolecules.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in acidic compartments, including endosomes and lysosomes, due to its protonophore activity . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. Understanding its subcellular distribution is vital for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY2353 monohydrate involves the reaction of 5-chlorosalicylic acid with thionyl chloride to form 5-chlorosalicyl chloride. This intermediate is then reacted with 2-chloro-4-nitroaniline in the presence of a base to yield Niclosamide. The final step involves the crystallization of Niclosamide with water to obtain BAY2353 monohydrate .

Industrial Production Methods: Industrial production of BAY2353 monohydrate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to ensure the consistency and quality of the final product .

Types of Reactions:

    Oxidation: BAY2353 monohydrate can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: The nitro group in BAY2353 monohydrate can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

BAY2353 monohydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Niclosamide: The parent compound of BAY2353 monohydrate, used for similar antihelminthic purposes.

    Niclosamide olamine: A salt form of Niclosamide with enhanced solubility.

    Niclosamide sodium: Another salt form with different pharmacokinetic properties.

Uniqueness: BAY2353 monohydrate is unique due to its specific inhibition of STAT3 and its ability to inhibit DNA replication in both cancer and parasitic cells. This dual action makes it a valuable compound in both cancer and parasitic infection research .

Properties

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXRPLQCPHTHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223608
Record name Niclosamide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73360-56-2
Record name Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73360-56-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niclosamide monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niclosamide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223608
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Record name 73360-56-2
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Record name NICLOSAMIDE MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the difference between niclosamide anhydrate and niclosamide monohydrate?

A: Niclosamide can exist in both anhydrate and monohydrate forms. Anhydrates are crystal forms without water molecules incorporated into their structure, while monohydrates contain one water molecule per molecule of niclosamide within their crystal lattice [, ]. This difference in structure can affect their physical and chemical properties, such as solubility, dissolution rate, and stability [].

Q2: Are there different polymorphic forms of this compound?

A: Yes, this compound has been found to exist in at least two polymorphic forms, denoted as HA and HB []. These forms possess different arrangements of niclosamide and water molecules within their crystal lattices, leading to distinct dehydration pathways despite resulting in the same anhydrate form [].

Q3: How does the presence of solvents affect the crystallization of niclosamide?

A: Niclosamide can form solvates in the presence of certain solvents, such as methanol and acetonitrile [, ]. The solvent molecules interact with niclosamide through hydrogen bonding and influence the crystal packing arrangement. For example, in the methanol solvate, methanol molecules reside within channels formed by the herringbone arrangement of niclosamide molecules [].

Q4: Can this compound transform into other forms?

A: Yes, this compound can transform into other forms. For instance, the methanol solvate of niclosamide readily converts to this compound under ambient conditions due to the replacement of methanol molecules with water molecules from the air []. Additionally, both HA and HB forms of this compound can dehydrate to form the anhydrate form through different solid-state pathways [].

Q5: How does the structure of this compound compare to its methanol solvate?

A: Although initially thought to be isostructural, analysis reveals that this compound (HA) and the methanol solvate of niclosamide are not entirely structurally identical []. They share similar two-dimensional layers, but the arrangement of these layers differs between the two structures. This difference suggests the potential for polytypism in this compound HA [].

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